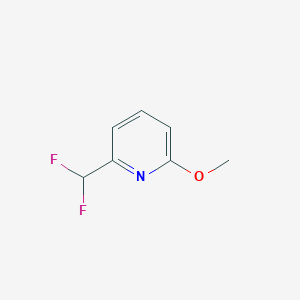

2-(Difluoromethyl)-6-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-methoxypyridine |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4,7H,1H3 |

InChI Key |

LPQQFTGXBYJYJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Difluoromethylation Reactions

Characterization of Difluoromethyl Radical Generation and Reactivity

The difluoromethyl radical (•CF2H) is a highly reactive intermediate central to numerous chemical transformations, particularly in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications. ontosight.ai Its generation can be accomplished through various methods, often involving the decomposition of suitable precursors under radical conditions. ontosight.ai Common precursors include difluoromethyl halides like difluoromethyl iodide (CF2HI) and difluoromethyl bromide (CF2HBr), as well as sulfur-based reagents such as sulfones and sulfoximines. ontosight.aisioc.ac.cn For instance, visible-light photoredox catalysis has proven effective in generating •CF2H radicals from sources like sodium difluoromethanesulfinate (HCF2SO2Na) or difluoromethyl heteroaryl-sulfones. mdpi.comnih.gov These methods offer mild conditions for radical generation, avoiding harsh reagents. nih.gov

The reactivity of the difluoromethyl radical is significantly influenced by the two fluorine atoms. ontosight.ai These electron-withdrawing groups affect the radical's electronic and steric properties, making it more electrophilic than an unsubstituted methyl radical, yet more nucleophilic than the trifluoromethyl radical (•CF3). ontosight.airesearchgate.net The reactivity order of fluoroalkyl radicals is generally considered to be •CF3 > •CF2H > •CH2F. researchgate.net The •CF2H radical readily participates in a variety of reactions, including hydrogen abstraction, addition to multiple bonds (e.g., alkenes), and substitution reactions. ontosight.ai Its application in Minisci-type reactions allows for the direct C–H difluoromethylation of electron-deficient heteroarenes, a valuable strategy for late-stage functionalization. nih.govrsc.org

| Precursor Compound | Activation Method | Radical Generated | Reference(s) |

| Difluoromethyl bromide (CF2HBr) | Radical Initiator | •CF2H | ontosight.ai |

| Difluoromethyl iodide (CF2HI) | Radical Initiator | •CF2H | ontosight.ai |

| Sodium difluoromethanesulfinate (HCF2SO2Na) | Visible-light photocatalysis | •CF2H | nih.gov |

| Difluoromethyl heteroaryl-sulfones | Visible-light photocatalysis | •CF2H | mdpi.com |

| Sulfox-CF2SO2Ph | Photoredox catalysis | •CF2SO2Ph | sioc.ac.cnacs.org |

Elucidation of Radical Chemistry in C-H Difluoromethylation Processes

The direct functionalization of carbon-hydrogen (C-H) bonds is an atom-economical strategy for synthesizing complex molecules. In this context, radical-based C-H difluoromethylation has become a powerful tool for introducing the CF2H group into organic scaffolds, particularly heterocycles. nih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance. researchgate.net The process typically involves the generation of a difluoromethyl radical, which then attacks an electron-deficient (hetero)arene in a Minisci-type reaction. rsc.org This strategy is particularly effective for heteroaromatics, providing a direct route to valuable difluoromethylated compounds. researchgate.net

Single-electron transfer (SET) is a fundamental process that initiates many radical difluoromethylation reactions. numberanalytics.comnumberanalytics.com In a typical SET mechanism, a photocatalyst, upon excitation by visible light, transfers a single electron to or from a difluoromethyl precursor. mdpi.com This electron transfer event leads to the fragmentation of the precursor and the generation of the key difluoromethyl radical (•CF2H). numberanalytics.com The resulting radical can then engage in the desired C-H functionalization reaction. numberanalytics.com

The SET process can be summarized in the following steps:

Initiation : A donor-acceptor complex forms between the reactants. numberanalytics.com

Electron Transfer : A single electron is transferred, creating radical ions. numberanalytics.com

Propagation : The radical ions react further to form new radicals. numberanalytics.com

Termination : The reaction ceases through the recombination of radicals. numberanalytics.com

This photocatalytic approach, driven by SET, has enabled the use of various stable and readily available difluoromethyl sources, expanding the scope and applicability of C-H difluoromethylation. mdpi.com

The geometry and stability of fluoroalkyl radicals are distinct from their non-fluorinated counterparts. Unlike the planar or rapidly inverting pyramidal structure of simple alkyl radicals, fluoroalkyl radicals exhibit a more defined pyramidal geometry. stackexchange.com The degree of non-planarity is sensitive to the number of fluorine substituents. stackexchange.com The difluoromethyl radical (•CF2H) is slightly pyramidal, a structure intermediate between a planar sp2-hybridized carbocation and a pyramidal sp3-hybridized carbanion. stackexchange.comleah4sci.com This pyramidalization results in less effective overlap between the fluorine lone pairs and the singly occupied molecular orbital (SOMO). researchgate.net

The stability of fluoroalkyl radicals is inversely related to the number of fluorine atoms, following the trend CH2F > CF2H > CF3. rsc.org The electron-withdrawing nature of fluorine atoms influences the radical's character. The •CF2H radical has a higher energy SOMO compared to the •CF3 radical, rendering it comparatively more nucleophilic. researchgate.net This difference in nucleophilicity leads to distinct reactivity and selectivity profiles in reactions like Minisci-type functionalizations. researchgate.net

Mechanisms of Dearomatization/Rearomatization in Pyridine (B92270) Functionalization

A powerful strategy for the functionalization of pyridines, particularly at positions that are not electronically favored for direct substitution, involves a dearomatization–rearomatization sequence. acs.orgresearchgate.netresearchgate.net This approach temporarily breaks the aromaticity of the pyridine ring to generate a more reactive, non-aromatic intermediate, which can then be functionalized. nih.govacs.org A subsequent rearomatization step restores the pyridine core, yielding the functionalized product. researchgate.net This methodology allows for regioselective C-H functionalization at the meta (C3) or para (C4) positions, which are challenging to access through traditional methods that typically favor the ortho (C2) and para (C4) positions. acs.orgresearchgate.net The reaction conditions, such as pH, can be tuned to switch the site of functionalization. acs.orgnih.gov

The dearomatization-rearomatization strategy often employs the formation of specific, stable intermediates. A key class of such intermediates is oxazino pyridines . These are typically formed by reacting a pyridine with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749). acs.orgresearchgate.net The resulting oxazino pyridine is a bench-stable dienamine-like adduct that is nucleophilic at the positions corresponding to the β (meta) and δ (meta') positions of the original pyridine ring. researchgate.net Under basic or neutral conditions, this nucleophilic intermediate reacts with electrophilic radical sources to achieve meta-selective functionalization. acs.orgresearchgate.netnih.gov

Conversely, by switching to acidic conditions, the oxazino pyridine intermediate can be converted in situ into a pyridinium (B92312) ion . acs.orgnih.gov This transformation alters the electronic properties of the ring, making the γ-position (para) susceptible to attack by nucleophilic radicals in a Minisci-type reaction. nih.gov This pH-dependent switch allows for controlled, regioselective access to either meta- or para-functionalized pyridines from a common intermediate. acs.orgnih.govnih.gov

| Intermediate | Reaction Condition | Position of Functionalization | Mechanism | Reference(s) |

| Oxazino Pyridine | Basic / Neutral | meta (C3/C5) | Reaction of nucleophilic intermediate with electrophilic radical | acs.orgresearchgate.netnih.gov |

| Pyridinium Ion | Acidic | para (C4) | Minisci-type reaction with nucleophilic radical | acs.orgnih.gov |

Comparative Analysis of Nucleophilic and Electrophilic Difluoromethylation Mechanisms

Difluoromethylation reactions can be broadly categorized based on the nature of the difluoromethylating agent as nucleophilic, electrophilic, or radical. cas.cncas.cn

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent (e.g., ArCF2⁻) to an electrophile. cas.cnacs.org Reagents like PhSO2CF2H can be deprotonated to form a nucleophile that adds to carbonyls and other electrophilic centers. cas.cncas.cn More recently, methods have been developed to generate ArCF2⁻ synthons from widely available ArCF2H starting materials through deprotonation with a strong base in the presence of a Lewis acid to capture the reactive anion. acs.org These captured nucleophiles can then react with a broad range of electrophiles. acs.org

Electrophilic difluoromethylation utilizes reagents that deliver a difluoromethyl cation equivalent to a nucleophile. researchgate.netresearchgate.net This approach often employs reagents with an N-F bond or hypervalent iodine compounds. researchgate.net For instance, S-difluoromethyl sulfonium (B1226848) salts have been used for the O-difluoromethylation of 1,3-diones. researchgate.net Mechanistic studies suggest these reactions can proceed either through direct transfer of the CF2H group or via an intermediate difluorocarbene (:CF2) species. researchgate.netbeilstein-journals.org

Radical difluoromethylation , as discussed previously, involves the •CF2H radical. researchgate.net While the radical itself is considered nucleophilic in character, especially when compared to the •CF3 radical, difluoromethylating reagents can be designed with electron-withdrawing auxiliary groups. researchgate.netresearchgate.netnih.gov This modification enhances the electrophilicity of the resulting radical species (e.g., [•CF2(EWG)]), enabling it to react with nucleophilic substrates like the electron-rich oxazino pyridine intermediates. nih.gov In contrast, direct C-H difluoromethylation of electron-deficient heteroarenes proceeds via attack of the nucleophilic •CF2H radical. rsc.org This dual reactivity allows for the functionalization of a wide spectrum of aromatic and heteroaromatic compounds. rsc.org

| Mechanism Type | Reagent Type | Key Intermediate | Substrate Type | Reference(s) |

| Nucleophilic | PhSO2CF2H + Base; ArCF2⁻ synthons | CF2H⁻ equivalent | Electrophiles (e.g., aldehydes, ketones) | cas.cncas.cnacs.org |

| Electrophilic | S-difluoromethyl sulfonium salts | CF2H⁺ equivalent or :CF2 | Nucleophiles (e.g., enolates, phenols) | researchgate.netresearchgate.netbeilstein-journals.org |

| Radical | HCF2SO2Na; RSO2CF2I | •CF2H | Electron-deficient arenes (nucleophilic radical) | rsc.orgresearchgate.netrsc.org |

| Radical | Reagents with EWG auxiliary | [•CF2(EWG)] | Electron-rich arenes (electrophilic radical) | researchgate.netnih.gov |

Catalytic Cycles and Selectivity Determinants in Difluoromethylation

The introduction of the difluoromethyl (–CF2H) group into organic molecules, particularly heteroaromatics like pyridine, is of significant interest in medicinal and agricultural chemistry due to the unique physicochemical properties it imparts. Understanding the underlying mechanisms of difluoromethylation reactions is crucial for optimizing existing methods and developing new, more efficient synthetic strategies. The catalytic cycles and the factors governing selectivity are central to these mechanistic investigations.

Difluoromethylation reactions can proceed through various pathways, primarily involving transition-metal catalysis (e.g., palladium, copper, nickel) or radical processes, which can be initiated thermally or photochemically. The specific mechanism dictates the reaction's scope, efficiency, and, critically, its selectivity.

Palladium-Catalyzed Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C–C bonds, including the C–CF2H bond. A plausible catalytic cycle for the difluoromethylation of an aryl or heteroaryl halide (Ar-X) typically follows a classical Pd(0)/Pd(II) pathway.

A proposed mechanism involves several key steps:

Oxidative Addition : A low-valent Pd(0) complex reacts with the heteroaryl halide (e.g., a substituted chloropyridine) to form a Pd(II) intermediate.

Transmetalation : The difluoromethyl group is transferred from a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or a difluoromethyl-zinc reagent, to the Pd(II) center. This step often requires an activator, like a fluoride (B91410) source for TMSCF2H.

Reductive Elimination : The final step involves the formation of the C(sp²)–CF2H bond, yielding the difluoromethylated product, such as 2-(Difluoromethyl)-6-methoxypyridine, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is a critical determinant of catalyst efficacy and stability. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Table 1: Effect of Ligand on Palladium-Catalyzed Difluoromethylation of 4-Chlorotoluene This table illustrates the impact of different phosphine ligands on the reaction yield, showcasing the importance of the ligand as a selectivity and efficiency determinant.

| Entry | Ligand | Catalyst System | Yield (%) |

| 1 | BrettPhos | Pd(dba)₂ | 88 |

| 2 | P(tBu)₃ | Pd(PtBu₃)₂ | 78 |

| 3 | dppf | Pd(dba)₂ | <10 |

| 4 | DPEPhos | Pd(dba)₂ | <10 |

Radical-Mediated Catalytic Cycles

Radical difluoromethylation has emerged as a powerful alternative, especially for C–H functionalization, which avoids the need for pre-functionalized substrates. rsc.orgresearchgate.net These reactions are often initiated by photoredox catalysis.

A general photocatalytic cycle can be described as follows:

Photoexcitation : A photocatalyst (PC), upon absorbing visible light, is excited to a higher energy state (PC*).

Single Electron Transfer (SET) : The excited photocatalyst interacts with a difluoromethyl radical precursor (e.g., sodium difluoromethanesulfinate, CF2HSO2Na). Through either an oxidative or reductive quenching cycle, the •CF2H radical is generated.

Radical Addition : The highly reactive •CF2H radical adds to the electron-deficient pyridine ring.

Rearomatization : The resulting radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the difluoromethylated heterocycle.

Catalyst Regeneration : The photocatalyst is returned to its ground state by a final electron transfer step, completing the cycle. nih.gov

Selectivity Determinants in Pyridine Difluoromethylation

The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack or radical addition at the C2, C4, and C6 positions. Consequently, achieving regioselectivity, especially at the C3 or C5 (meta) positions, is a significant challenge. researchgate.netchemistryviews.org

Recent studies have shown that regioselectivity can be controlled by modulating the reactivity of the pyridine substrate. researchgate.netnih.gov A key strategy involves the in situ conversion of pyridines into different reactive intermediates, which then exhibit distinct positional preferences for radical attack.

Meta (C3/C5) Selectivity : Pyridines can be converted into oxazino pyridine intermediates under basic or neutral conditions. These intermediates possess dienamine-like character, rendering the β-position (C3) and δ-position (C5) nucleophilic and thus susceptible to attack by electrophilic radicals. This allows for meta-selective C–H difluoromethylation. researchgate.netnih.gov

Para (C4) Selectivity : Under acidic conditions, the nitrogen atom of the oxazino pyridine or the parent pyridine is protonated, forming a pyridinium salt. researchgate.netnih.gov This transformation dramatically alters the electronic landscape of the ring, deactivating the C3/C5 positions and making the γ-position (C4) the most electrophilic site. Radical attack is then directed to the C4 position, leading to para-selective functionalization. researchgate.netnih.gov

The choice of the difluoromethyl radical source and the reaction temperature can also influence selectivity. For instance, using bis(difluoroacetyl) peroxide at low temperatures has been shown to favor para-difluoromethylation with high regioselectivity. nih.gov

Table 2: Regioselectivity Control in the Difluoromethylation of a Substituted Pyridine This table demonstrates how reaction conditions can switch the site of difluoromethylation on a pyridine derivative, highlighting a key selectivity determinant.

| Entry | Conditions | Position of -CF₂H | Selectivity (Product Ratio) |

| 1 | Basic/Neutral (Oxazino intermediate) | meta (C5) | >20:1 (meta:other) |

| 2 | Acidic (Pyridinium salt intermediate) | para (C4) | Complete para selectivity |

Advanced Applications of 2 Difluoromethyl 6 Methoxypyridine Derivatives in Organic Synthesis

Utilization as Versatile Synthetic Intermediates and Building Blocks

Derivatives of 2-(difluoromethyl)-6-methoxypyridine are highly valued as intermediates in organic synthesis due to the presence of multiple reactive sites that allow for controlled and selective modifications. The pyridine (B92270) ring itself, an electron-deficient aromatic system, can undergo various transformations. The methoxy (B1213986) group at the 6-position and the difluoromethyl group at the 2-position significantly influence the reactivity of the pyridine core, directing subsequent functionalization.

The methoxy group can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, to generate diverse libraries of 2,6-disubstituted pyridines. nih.gov Furthermore, the methyl ether can be cleaved to reveal a pyridone scaffold, a common motif in pharmaceuticals.

The difluoromethyl group, while generally stable, provides a unique handle for certain transformations. The acidic proton of the CHF2 group can be abstracted under strong basic conditions, creating a nucleophilic difluoromethyl anion that can react with various electrophiles. acs.org This reactivity opens avenues for C-C bond formation at the 2-position. Moreover, the pyridine nitrogen can be activated, for example, by forming an N-oxide, to facilitate reactions at other positions of the ring. nih.gov The inherent stability of the C-F bonds in the difluoromethyl group ensures that it remains intact throughout many synthetic sequences, making it a reliable component in multi-step syntheses. mdpi.com

The synthesis of these building blocks has also become more efficient. For instance, methods have been developed for the facile synthesis of 2-difluoromethyl-6-methylpyridine-3,5-dicarboxylates, which can serve as precursors to more complex derivatives. clockss.org The availability of such synthetic routes enhances the accessibility of this compound derivatives for broader application in discovery chemistry. chemscene.comchemscene.com

Strategies for Scaffold Diversification and Further Functionalization

The pyridine scaffold is a privileged structure in drug discovery, and the ability to diversify its substitution pattern is crucial for optimizing biological activity. dovepress.comresearchgate.netnih.govresearchgate.net Derivatives of this compound offer numerous opportunities for scaffold diversification.

Key strategies for diversification include:

Cross-Coupling Reactions: The pyridine ring can be halogenated at various positions, creating handles for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space around the core scaffold.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.gov For pyridine derivatives, this can allow for the introduction of functional groups at positions that are otherwise difficult to access, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net

Modification of Existing Substituents: The methoxy and difluoromethyl groups can be modified. As mentioned, the methoxy group can be substituted or cleaved. While the difluoromethyl group is robust, advanced synthetic methods can enable its transformation if required.

Ring Annulation: The pyridine core can be used as a foundation for the construction of fused heterocyclic systems. By introducing appropriate functional groups onto the pyridine ring, subsequent cyclization reactions can lead to the formation of bicyclic and polycyclic structures with novel three-dimensional shapes.

These diversification strategies allow chemists to systematically explore the structure-activity relationships (SAR) of compounds derived from the this compound scaffold, leading to the identification of candidates with improved potency, selectivity, and pharmacokinetic properties.

Strategic Importance in Medicinal Chemistry and Agrochemical Research Design

The pyridine ring is a common feature in a vast number of pharmaceuticals and agrochemicals. dovepress.comnih.govagropages.com The incorporation of a difluoromethyl group into this scaffold has proven to be a highly effective strategy for modulating the physicochemical and biological properties of molecules. nih.gov

The strategic importance of this compound derivatives stems from the beneficial effects conferred by the CHF2 group. nih.gov This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.comnih.gov For example, the replacement of a metabolically labile methyl group with a difluoromethyl group can block oxidative metabolism, thereby increasing the half-life of a drug candidate. mdpi.com

In agrochemical research, fluorine-containing compounds often exhibit enhanced biological activity. clockss.orgsemanticscholar.org The difluoromethyl group can contribute to increased efficacy and a broader spectrum of activity for herbicides, fungicides, and insecticides. The development of synthetic methods to access diverse difluoromethylated pyridines is therefore of high importance to both the pharmaceutical and agrochemical industries. nih.gov

Rational Design Principles for Enhancing Bioactive Properties

Rational drug design relies on a deep understanding of how molecular structure influences biological activity. azolifesciences.com The difluoromethyl group offers several advantages that can be exploited in this process.

| Property | Influence of Difluoromethyl Group | Rationale |

| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com |

| Lipophilicity | Modulated | The CHF2 group is more lipophilic than a hydroxyl group but can be less lipophilic than a methyl group, allowing for fine-tuning of a molecule's logP value to optimize membrane permeability and bioavailability. semanticscholar.orgacs.org |

| Binding Affinity | Enhanced | The difluoromethyl group can act as a hydrogen bond donor and engage in favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency. nih.govsemanticscholar.org |

| pKa Modulation | Altered | The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing interactions with target proteins or improving pharmacokinetic properties. |

By applying these principles, medicinal chemists can rationally design molecules with improved drug-like properties. The this compound scaffold provides a versatile platform for implementing these design strategies.

Modulation of Molecular Recognition and Ligand-Receptor Interactions

The difluoromethyl group can significantly influence how a ligand binds to its receptor. Its unique properties allow it to participate in a range of non-covalent interactions that contribute to binding affinity and selectivity. The CHF2 group is considered a lipophilic hydrogen bond donor, capable of forming hydrogen bonds with appropriate acceptor groups on a protein target. semanticscholar.orgacs.org This is a key feature that distinguishes it from a simple methyl group.

Furthermore, the electrostatic potential of the difluoromethyl group, with its partial positive charge on the hydrogen and partial negative charges on the fluorines, can lead to favorable dipole-dipole and electrostatic interactions within a binding pocket. researchgate.net The replacement of other functional groups with a difluoromethyl group can alter the conformation of a molecule, leading to a better fit with the receptor and enhanced activity. researchgate.net Docking studies and structural biology can be used to predict and rationalize these interactions, guiding the design of more potent and selective ligands.

Impact of Difluoromethyl Group on Molecular Stability and Bioavailability (Conceptual)

Molecular Stability:

Chemical Stability: Gem-difluoroalkyl groups are generally more chemically stable and less prone to nucleophilic displacement compared to monofluorinated alkyl groups. acs.org They are also less likely to undergo elimination reactions. However, the stability can be context-dependent, as certain electronic configurations within a molecule can lead to defluorination. acs.org

Metabolic Stability: As previously discussed, the strength of the C-F bond makes the difluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism. mdpi.com This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile.

Bioavailability:

Lipophilicity and Permeability: The difluoromethyl group can increase the lipophilicity of a molecule compared to a hydroxyl or amine group, which can enhance its ability to cross biological membranes and be absorbed orally. nih.govsemanticscholar.org The precise impact on lipophilicity is context-dependent and can be fine-tuned. acs.org

Solubility: While increasing lipophilicity, the hydrogen-bond donating capacity of the CHF2 group can help to maintain or improve aqueous solubility compared to more lipophilic groups like a trifluoromethyl group, which is crucial for drug formulation and absorption.

The net effect of these properties is often an improvement in oral bioavailability, making the difluoromethyl group a valuable tool in drug design.

Application of Bioisosteric Replacement in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in lead optimization. magtech.com.cnresearchgate.netnih.govcambridgemedchemconsulting.com The difluoromethyl group is an excellent bioisostere for several common functional groups, including:

Hydroxyl (-OH) group: The CHF2 group can mimic the hydrogen-bond donating ability of a hydroxyl group while being more lipophilic and metabolically stable. researchgate.nettandfonline.com

Thiol (-SH) group: The CHF2 group has a similar size, hydrogen bond acidity, and lipophilicity to a thiol group but is not susceptible to oxidation or the formation of disulfide bonds. tandfonline.com

Amine (-NH2) group: The CHF2 group can also serve as a bioisostere for an amine, offering a non-basic alternative that can still participate in hydrogen bonding. nih.gov

By replacing these groups with a difluoromethyl moiety, medicinal chemists can address issues such as poor metabolic stability, unwanted reactivity, or suboptimal pharmacokinetic properties while retaining or even improving the desired biological activity. princeton.edu This strategy has been successfully applied in numerous drug discovery programs. tandfonline.com

Computational and Theoretical Studies of Difluoromethylated Pyridine Systems

Quantum Chemical Analysis of Electronic Properties

Computational analyses, such as Density Functional Theory (DFT) studies on related molecules like 2-methoxy-3-(trifluoromethyl)pyridine, provide insights into how such substitutions affect molecular structure, vibrational frequencies, and electronic properties like the dipole moment and frontier molecular orbitals (HOMO-LUMO) jocpr.com. The molecular electrostatic potential map would be expected to show a region of negative potential around the nitrogen atom, characteristic of pyridines, making it a site for electrophilic attack or coordination, while the hydrogen of the difluoromethyl group would exhibit a positive potential rsc.org.

A defining feature of the difluoromethyl group is the significant polarization of its carbon-hydrogen bond. The two highly electronegative fluorine atoms strongly withdraw electron density from the carbon atom, which in turn polarizes the C-H bond, imparting a substantial partial positive charge on the hydrogen atom beilstein-journals.org. This effect drastically increases the acidity of the C-H proton compared to that of a non-fluorinated methyl group nih.govlookchem.com.

Electrostatic potential surfaces calculated for molecules containing a CF₂H group clearly show a region of positive electrostatic potential on the hydrogen atom, indicating its electron-deficient nature and its capability to act as a hydrogen bond donor nih.govresearchgate.net. This polarization is the fundamental reason the CF₂H group is often considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups, as it can mimic their ability to engage in crucial hydrogen bonding interactions beilstein-journals.org.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of 2-(difluoromethyl)-6-methoxypyridine are critical to its behavior in condensed phases. Conformational analysis would focus on the rotation around the C-C bond of the difluoromethyl group and the C-O bond of the methoxy (B1213986) group. The relative orientations of these groups are influenced by steric hindrance and potential intramolecular interactions, such as weak C-H···N or C-H···O hydrogen bonds, which have been shown to affect conformational preferences in other fluorinated compounds nih.govlookchem.com. The interplay of these forces determines the lowest energy conformers of the molecule.

As established, the polarized C-H bond of the CF₂H group enables it to function as an effective, albeit unconventional, hydrogen bond donor nih.govchemistryviews.org. Computational studies have quantified the strength of these interactions. Quantum mechanical calculations predict that the binding energy (ΔE) for a CF₂H···O hydrogen bond typically ranges from -1.0 to -5.5 kcal/mol, confirming a significant attractive interaction researchgate.netbeilstein-journals.org. For example, the calculated dimerization energy for o-nitro-α,α-difluorotoluene, which involves two CF₂–H···O interactions, is -3.1 kcal/mol, a value remarkably close to the -3.5 kcal/mol calculated for the analogous o-nitrophenol dimer stabilized by conventional O-H···O hydrogen bonds chemistryviews.org.

The pyridine (B92270) nitrogen in this compound acts as a strong hydrogen bond acceptor. Theoretical studies on pyridine-water complexes, calculated at the MP2/aug-cc-pVDZ level, show a hydrogen bond interaction energy of approximately -6.3 kcal/mol acs.org. The presence of substituents on the pyridine ring modifies this acceptor strength; electron-donating groups like methoxy are expected to enhance the basicity of the nitrogen and thus its hydrogen bond acceptor capability researchgate.net.

Beyond hydrogen bonding, other non-covalent forces such as halogen bonding play a crucial role in molecular recognition and crystal engineering. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (a σ-hole) and a Lewis base umich.eduresearchgate.net. In the context of this compound, the pyridine nitrogen serves as an excellent halogen bond acceptor nih.gov. Theoretical studies on complexes of pyridines with halogen bond donors like fluorinated iodobenzenes have confirmed the stability and directionality of these N···I interactions nih.govresearchgate.net.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the complex mechanisms of chemical reactions, including those for the synthesis of difluoromethylated pyridines. Theoretical studies can map out potential energy surfaces, identify intermediates, and calculate activation barriers, providing a level of detail often inaccessible through experiments alone. For instance, the site-selective C-H difluoromethylation of pyridines has been investigated computationally, revealing mechanisms that proceed through radical processes involving intermediates such as oxazino pyridines or pyridinium (B92312) salts nih.govresearchgate.net. These studies help rationalize the observed regioselectivity (e.g., meta vs. para functionalization) based on the electronic and steric properties of the pyridine substrate and the reaction conditions nih.govresearchgate.net.

A cornerstone of mechanistic computational studies is the location and characterization of transition states (TS). The energy of the transition state determines the activation energy barrier for a reaction step and thus its kinetic feasibility. For reactions involving difluoromethyl groups, such as the difluoromethylation of pyridines or the transmetalation of a Pd-F to a Pd-CF₃ bond, DFT calculations are used to optimize the geometry of transition states and calculate their energies researchgate.netacs.org.

Prediction of Regioselectivity and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the outcomes of chemical reactions involving difluoromethylated pyridines. These theoretical calculations can model reaction pathways and transition states to determine the most likely products, thus guiding synthetic efforts.

Regioselectivity:

The introduction of substituents onto the pyridine ring is a critical aspect of synthesizing new chemical entities. The regioselectivity of these reactions is governed by the electronic and steric properties of both the pyridine derivative and the incoming reagent. Computational studies can predict the most favorable site of reaction by calculating the activation energies for the formation of different regioisomers.

For substituted pyridines, the electron-donating or -withdrawing nature of the existing groups significantly influences the electron density at different positions on the ring, thereby directing incoming electrophiles or nucleophiles. For instance, in reactions involving 2-substituted pyridines, computational models can help determine whether functionalization will occur at the C3, C4, C5, or C6 position by comparing the energies of the corresponding transition states. Quantum chemistry calculations have been systematically employed to explore the reaction mechanisms and regioselectivity of various pyridine functionalization reactions. nih.govnih.gov These studies often reveal that specific interactions, such as cation-π interactions in the transition state, can stabilize one pathway over others, leading to high regioselectivity. nih.gov

Stereoselectivity:

While the prediction of regioselectivity is crucial, understanding the stereochemical outcome of a reaction is equally important, especially in the synthesis of chiral molecules. Computational models can be used to predict which stereoisomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to various types of reactions, including cycloadditions and nucleophilic additions to chiral substrates.

Spectroscopic Property Prediction for Structural Elucidation

Computational chemistry is an indispensable tool for the interpretation of spectroscopic data and the confirmation of chemical structures. By predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, chemists can compare theoretical data with experimental results to verify the structure of a synthesized compound.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of NMR chemical shifts using computational methods has become a standard procedure in chemical research for the structural elucidation of newly synthesized molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts. nih.gov

For complex molecules such as substituted pyridines, the accurate assignment of NMR signals can be challenging due to the presence of multiple signals in a crowded spectral region. Computational prediction of ¹H, ¹³C, and ¹⁹F NMR spectra can greatly simplify this task. The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and then performing the NMR calculation on the optimized structure.

Below are interactive data tables presenting the calculated and experimental ¹H and ¹³C NMR chemical shifts for 2-methoxy-3-(trifluoromethyl)pyridine . This data serves as an example of how computational predictions are correlated with experimental findings for structural verification.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 2-methoxy-3-(trifluoromethyl)pyridine jocpr.com

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H4 | 7.95 | 7.89 |

| H5 | 7.21 | 7.15 |

| H6 | 8.32 | 8.26 |

| OCH₃ | 4.08 | 4.02 |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 2-methoxy-3-(trifluoromethyl)pyridine jocpr.com

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 161.8 | 160.9 |

| C3 | 119.5 | 118.7 |

| C4 | 140.2 | 139.5 |

| C5 | 118.4 | 117.6 |

| C6 | 148.1 | 147.3 |

| OCH₃ | 54.2 | 53.5 |

| CF₃ | 122.7 | 121.9 |

The strong agreement between the calculated and experimental data for the analog demonstrates the predictive power of computational chemistry in the structural analysis of fluorinated pyridine derivatives. Similar computational approaches would be invaluable for confirming the structure of This compound and for assigning its NMR signals.

Future Perspectives in Difluoromethylated Pyridine Chemistry

Development of Next-Generation Difluoromethylation Reagents and Catalysts

The future of difluoromethylated pyridine (B92270) synthesis heavily relies on the innovation of new reagents and catalysts that are more efficient, user-friendly, and environmentally benign. Historically, the direct transfer of a CF2H unit was a significant challenge, often requiring harsh conditions or pre-functionalized substrates. nih.gov

Recent breakthroughs have introduced a new generation of reagents. For instance, zinc(II) bis(difluoromethanesulfinate) (Zn(SO2CF2H)2), also known as DFMS, has been developed as a stable, solid reagent for the direct difluoromethylation of heteroarenes under mild, open-flask conditions. nih.govresearchgate.net Another notable advancement is the use of ethyl bromodifluoroacetate (BrCF2COOEt), a cheap and readily available reagent, for the N-difluoromethylation of pyridines in a transition metal-free process. ub.edursc.org This method involves N-alkylation followed by in situ hydrolysis and decarboxylation. ub.edu

Researchers are also exploring novel difluoromethyl radical precursors. Difluoroacetic anhydride (B1165640) has been utilized in visible-light-catalyzed radical difluoromethylation reactions, offering a general and low-cost option. researchgate.net The development of reagents like difluoromethyl 2-pyridyl sulfone has provided new pathways for gem-difluoroolefination, expanding the synthetic toolkit. cas.cn

Future efforts will likely focus on:

Non-Ozone Depleting Reagents: Creating difluorocarbene reagents that avoid the use of ozone-depleting chemicals, such as 2-chloro-2,2-difluoroacetophenone. rsc.org

User-Friendly Zinc Reagents: The development of isolable and easy-to-handle zinc difluoromethyl reagents like (DMPU)2Zn(CF2H)2. chinesechemsoc.orgalfa-chemistry.com

Photocatalytic Systems: Expanding the use of photocatalysis to generate CF2H radicals from precursors like pyridinium (B92312) or quinolinium complexes derived from N-oxides and difluoroacetic anhydride. rsc.org

| Reagent Class | Specific Example(s) | Key Features | Reference(s) |

|---|---|---|---|

| Sulfinate-Based | Zn(SO2CF2H)2 (DFMS) | Stable solid, mild conditions, direct C-H difluoromethylation. | nih.gov, researchgate.net |

| Bromo-Fluoroacetate | BrCF2COOEt | Inexpensive, transition metal-free, N-difluoromethylation. | ub.edu, rsc.org |

| Anhydride-Based | Difluoroacetic anhydride | Low-cost, visible-light photocatalysis, radical precursor. | rsc.org, researchgate.net |

| Organometallic | (DMPU)2Zn(CF2H)2 | Isolable, user-friendly zinc reagent. | chinesechemsoc.org, alfa-chemistry.com |

| Sulfone-Based | Difluoromethyl 2-pyridyl sulfone | Efficient gem-difluoroolefination. | cas.cn |

Advancements in Regioselective and Enantioselective Difluoromethylation

A primary challenge in pyridine chemistry is controlling the position of functionalization (regioselectivity). eurekalert.orguni-muenster.de The electronic nature of the pyridine ring typically directs reactions to the ortho- and para-positions. researchgate.net However, accessing the meta-position has been a long-standing difficulty. researchgate.netnih.gov A groundbreaking strategy to overcome this involves a sequence of temporary dearomatization and rearomatization. eurekalert.orguni-muenster.de By converting pyridines into oxazino pyridine intermediates, researchers have successfully achieved meta-C-H-difluoromethylation through a radical process. researchgate.netnih.gov Crucially, the regioselectivity can be switched to the para-position by treating the same intermediates with acid to form pyridinium salts. nih.govresearchgate.net This dual-regioselectivity from a common intermediate represents a major leap forward, enabling late-stage functionalization of complex molecules. researchgate.netnih.gov

The next frontier is enantioselective difluoromethylation, which is crucial for developing chiral drug candidates. nih.gov The CF2H group can serve as a bioisostere for hydroxyl or methyl groups, and its placement at a stereocenter can significantly impact biological activity. nih.gov Recent progress includes a nickel-catalyzed decarboxylative reaction that converts alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. nih.gov Another approach utilizes chiral reagents, such as (S)-phenyl difluoromethyl sulfoximine, to achieve highly stereoselective nucleophilic difluoromethylation of ketimines, providing access to valuable chiral α-difluoromethyl amines. mdpi.com

Future research will likely pursue:

Catalyst-Controlled Regioselectivity: Designing new catalysts that can directly functionalize specific C-H bonds on the pyridine ring without the need for directing groups or dearomatization strategies.

Broader Enantioselective Methods: Expanding the scope of enantioselective reactions to a wider range of pyridine derivatives and developing new chiral ligands and catalysts for this purpose.

Synergistic Integration of Synthetic and Computational Methodologies

The combination of experimental synthesis with computational chemistry is becoming an indispensable tool for advancing difluoromethylation reactions. researchgate.net Theoretical studies and mechanistic calculations help to understand reaction pathways, predict regioselectivity, and design more effective reagents and catalysts. researchgate.net For instance, computational models have been used to explain the C3 regioselectivity in the photochemical reaction of Zincke imines with amidyl radicals. researchgate.net By calculating the properties of intermediates and transition states, researchers can gain insights that are difficult to obtain through experiments alone. researchgate.net This synergy allows for a more rational and efficient approach to methods development, reducing the amount of trial-and-error experimentation.

Looking ahead, the integration of computational tools is expected to accelerate progress in several key areas:

Mechanism Elucidation: Deeper understanding of complex reaction mechanisms, such as those involving radical intermediates or dearomatized species. researchgate.net

Predictive Modeling: Developing models that can accurately predict the outcome (yield, regioselectivity, and stereoselectivity) of a difluoromethylation reaction on a given pyridine substrate.

Rational Catalyst Design: In silico design of new ligands and catalysts with enhanced activity and selectivity for specific difluoromethylation transformations.

Exploration of Novel Applications and Uncharted Chemical Space

The development of robust and versatile difluoromethylation methods opens the door to exploring new applications and previously inaccessible areas of chemical space. The ability to introduce the CF2H group at any desired position on the pyridine ring, especially through late-stage functionalization, is highly valuable for drug discovery programs. eurekalert.orgresearchgate.net It allows for the rapid generation of diverse libraries of compounds for biological screening. uni-muenster.de For example, this approach can be used to modify existing drugs containing a pyridine moiety to improve their efficacy or pharmacokinetic properties. researchgate.netnih.gov

Beyond pharmaceuticals, difluoromethylated pyridines are potential candidates for new agrochemicals. uni-muenster.de The unique properties of the CF2H group can influence a molecule's environmental stability, uptake by plants, and interaction with biological targets. uni-muenster.de Furthermore, the N-difluoromethylation of pyridine-containing organic fluorophores has been shown to improve their spectroscopic properties, suggesting potential applications in bioimaging and materials science. ub.eduresearchgate.net

The future in this area will be driven by:

Bioisosteric Replacement: Systematically replacing other functional groups (e.g., methyl, hydroxyl, thiol) in known bioactive molecules with the CF2H group to create novel analogues with improved properties. nih.gov

New Bioactive Scaffolds: Using the new synthetic methods to build entirely new molecular architectures centered around the difluoromethylated pyridine core.

Materials Science: Investigating the impact of the CF2H group on the electronic and photophysical properties of pyridine-based materials for applications in electronics and photonics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-6-methoxypyridine, and how can reaction conditions be tailored to improve yield?

- Methodology : Begin with nucleophilic substitution or Friedel-Crafts acylation, using precursors like 6-methoxypyridine and difluoromethylating agents (e.g., ClCF₂H). Optimize solvents (e.g., dichloromethane for low-temperature control) and catalysts (e.g., Lewis acids like AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize side products .

- Key Variables : Temperature (-10°C to 25°C), solvent polarity, and stoichiometric ratios. For purification, employ column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural features of this compound be characterized to confirm regiochemistry and purity?

- Techniques :

- NMR Spectroscopy : Use ¹⁹F NMR to verify difluoromethyl group position and coupling patterns. ¹H NMR can confirm methoxy group integration (δ ~3.8–4.0 ppm) .

- X-ray Crystallography : Resolve bond angles and distances, particularly C-F bonds (typically ~1.34 Å) and steric effects from substituents .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 174.04 for C₇H₇F₂NO) .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Approach :

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values can indicate potency .

- Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli or C. albicans) with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to monofluorinated analogs?

- Mechanistic Insights : The difluoromethyl group enhances electron-withdrawing effects, reducing pyridine ring electron density. This slows Suzuki-Miyaura couplings but improves stability in Ullmann reactions. Compare with 2-fluoro-6-methoxypyridine using DFT calculations to map charge distribution .

- Experimental Validation : Track reaction kinetics via in-situ IR or NMR spectroscopy in polar aprotic solvents (e.g., DMF) .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on fluorine-protein interactions (e.g., C-F⋯H-N hydrogen bonds) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ constants) with bioactivity data from analogs .

Q. How can contradictory data on the compound’s solubility and membrane permeability be resolved?

- Analysis :

- Lipophilicity vs. Solubility : Measure logP (e.g., shake-flask method) to assess partitioning. The difluoromethyl group increases logP (~1.8) but may reduce aqueous solubility. Use co-solvents (e.g., DMSO/PBS) for in vitro assays .

- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to differentiate passive diffusion from active transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.